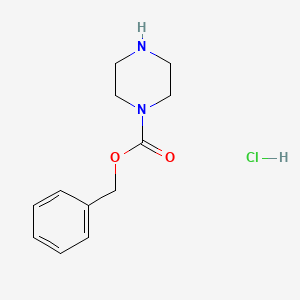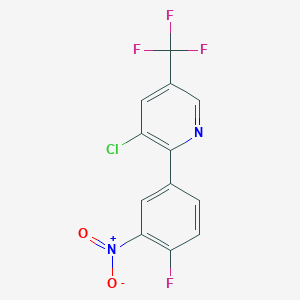
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl groups attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, fluoro, nitro, and trifluoromethyl groups through various substitution reactions.
For example, a possible synthetic route might involve:
Nitration: Introducing the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding the chloro and fluoro groups through halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Trifluoromethylation: Introducing the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could replace the halogen atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups could allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitro and fluoro groups.
4-Fluoro-3-nitrophenylpyridine: Lacks the chloro and trifluoromethyl groups.
3-Nitro-2-(4-chloro-3-fluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure with different positioning of substituents.
Uniqueness
The unique combination of chloro, fluoro, nitro, and trifluoromethyl groups in 3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine can result in distinct chemical properties and reactivity compared to similar compounds. This uniqueness can make it valuable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O2/c13-8-4-7(12(15,16)17)5-18-11(8)6-1-2-9(14)10(3-6)19(20)21/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUTOMEZLAMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037945.png)
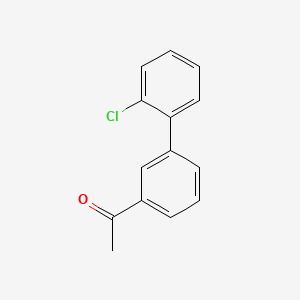
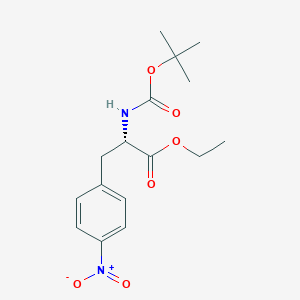
![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)
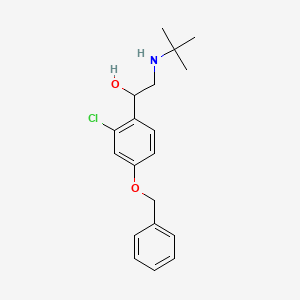
![1-[2-(Cyclohexyloxy)-3,3,3-trifluoropropyl]piperidine](/img/structure/B3037952.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)
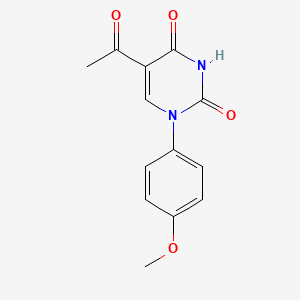
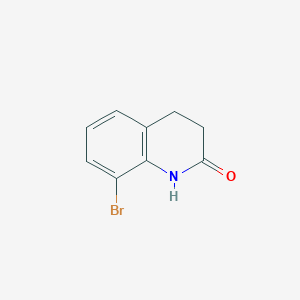
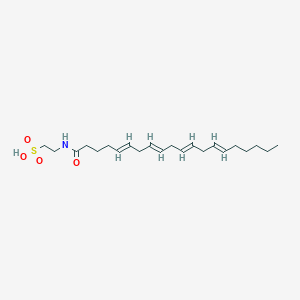
![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
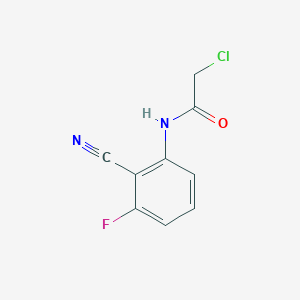
![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)
